Comparative Cytotoxicity Profile of Caloxanthone C vs. Macluraxanthone Across 9 Human Cancer Cell Lines
In a head‑to‑head MTT assay against nine human cancer cell lines, Caloxanthone C exhibited moderate selective cytotoxicity with the lowest IC₅₀ values recorded for HeLa (6.88 µM) and Hep G2 (6.22 µM), while being inactive (IC₅₀ > 50 µM) against SK‑MEL‑28 melanoma cells [1]. In stark contrast, the structurally related macluraxanthone showed potent, broad‑spectrum cytotoxicity across all nine lines, with IC₅₀ values ranging from 1.40 to 18.25 µM (see Table 2 in the original publication) [1]. This selectivity vs. promiscuity difference is mechanistically informative: Caloxanthone C can be used as a liver/cervical‑selective cytotoxic probe, whereas macluraxanthone is a pan‑cytotoxic agent unsuitable for target‑specific studies [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) against HeLa and Hep G2 cells |
|---|---|
| Target Compound Data | Caloxanthone C: HeLa IC₅₀ = 6.88 ± 1.54 µM; Hep G2 IC₅₀ = 6.22 ± 1.49 µM; SK-MEL-28 IC₅₀ > 50 µM (inactive) |
| Comparator Or Baseline | Macluraxanthone: HeLa IC₅₀ = 5.28 ± 2.04 µM; Hep G2 IC₅₀ = 4.24 ± 2.13 µM; SK-MEL-28 IC₅₀ = 1.40 ± 1.69 µM |
| Quantified Difference | Caloxanthone C shows 1.1–1.3× lower potency in HeLa/HepG2 but is selectively inactive (>35× higher IC₅₀) in SK‑MEL‑28 compared to macluraxanthone. |
| Conditions | MTT assay; human cancer cell lines Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23; 72 h exposure (Teh et al., 2013). |
Why This Matters
Researchers studying hepatic or cervical cancer can employ Caloxanthone C as a moderately potent but cell‑selective chemical probe, whereas macluraxanthone's pan‑cytotoxicity may confound mechanistic studies.
- [1] Teh, S. S., et al. "Cytotoxicity and Structure‑Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines." Molecules 18.2 (2013): 1985-1994. View Source
- [2] Kilus, M., et al. "A review of the effects of Calophyllum spp. on cancer cells." Angiotherapy (2023): 1-6. View Source
